3-(3-Fluorobenzylcarbamoyl)phenylboronic acid
Description
Properties
IUPAC Name |
[3-[(3-fluorophenyl)methylcarbamoyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BFNO3/c16-13-6-1-3-10(7-13)9-17-14(18)11-4-2-5-12(8-11)15(19)20/h1-8,19-20H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCQICKMZNJXCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2=CC(=CC=C2)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401168289 | |
| Record name | B-[3-[[[(3-Fluorophenyl)methyl]amino]carbonyl]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874288-20-7 | |
| Record name | B-[3-[[[(3-Fluorophenyl)methyl]amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874288-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[3-[[[(3-Fluorophenyl)methyl]amino]carbonyl]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 3 3 Fluorobenzylcarbamoyl Phenylboronic Acid
Lewis Acidity and Boronate Ester Formation
The boron atom in 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid possesses a vacant p-orbital, which confers its character as a Lewis acid. nih.gov This electron-deficient nature allows it to readily accept a pair of electrons from Lewis bases. bath.ac.uknih.gov This fundamental property underpins its ability to form reversible covalent bonds and participate in a variety of chemical interactions. In aqueous solutions, boronic acids exist in equilibrium with their corresponding boronate forms. nih.govsemanticscholar.org The interaction with Lewis bases, such as anions or diols, is a key feature of their chemical behavior and is widely exploited in the design of sensors and other molecular systems. bath.ac.uknih.gov
A hallmark of boronic acids, including this compound, is their capacity to react with compounds containing 1,2- or 1,3-diol functionalities to form cyclic boronate esters. bath.ac.uknih.gov This reaction is a form of reversible covalent bonding, which is both selective and quantitative in aqueous environments. manchester.ac.uk The formation and stability of these boronate esters are highly dependent on pH, with the bond being stable under neutral or alkaline conditions and reversible under acidic conditions. researchgate.netresearchgate.net This pH-dependent equilibrium allows for the controlled assembly and disassembly of molecular structures. bath.ac.ukresearchgate.net
The interaction with diols, such as saccharides (e.g., glucose, fructose) and polyols, enhances the acidity of the boronic acid moiety. bath.ac.uknih.gov This property has been foundational in the development of chemical sensors for sugars. nih.govmanchester.ac.uknih.gov The binding affinity is influenced by the structure and stereochemistry of the diol. For instance, catechols generally exhibit binding constants that are several orders of magnitude higher than those of aliphatic diols. manchester.ac.uk
Table 1: Typical Association Constants (K) for Phenylboronic Acid with Various Diols at pH 7.4
| Diol/Polyol | Association Constant (K, M-1) | Reference |
|---|---|---|
| Fructose (B13574) | 1800 | nih.gov |
| Sorbitol | 950 | nih.gov |
| Glucose | 110 | nih.gov |
| Alizarin Red S (ARS) | ~104-105 | manchester.ac.uknih.gov |
The Lewis acidic boron center of this compound can also interact with nucleophilic side chains of amino acids. nih.gov This reactivity is particularly significant with residues that can donate a pair of electrons, such as serine, histidine, and lysine (B10760008). nih.gov
The interaction with serine is of particular note. The hydroxyl group (-CH₂OH) on the serine side chain can form a reversible covalent bond with the boronic acid, resulting in a stable tetrahedral boronate adduct. nih.govmdpi.com This specific interaction is the basis for the mechanism of action of many boronic acid-based enzyme inhibitors, which target serine proteases by binding to the active site serine residue. nih.govmdpi.comnih.gov X-ray crystallography studies of enzymes like subtilin and α-chymotrypsin with phenylboronic acid derivatives have confirmed the formation of a covalent bond between the boron atom and the oxygen of the active site serine. nih.gov
Influence of the Carbamoyl (B1232498) and Fluorobenzyl Substituents on Boron Reactivity
The reactivity of the boronic acid group is significantly modulated by the electronic properties of the substituents on the phenyl ring. The Lewis acidity of the boron atom is enhanced by the presence of electron-withdrawing groups (EWGs) and diminished by electron-donating groups (EDGs). nih.gov An increase in Lewis acidity corresponds to a lower pKa value. nih.gov
In this compound, the carbamoyl group (-CONH-) at the meta-position acts as an electron-withdrawing group through inductive and resonance effects. The fluorobenzyl moiety also contributes an inductive electron-withdrawing effect due to the electronegativity of the fluorine atom. These combined effects are expected to increase the electrophilicity of the boron atom compared to unsubstituted phenylboronic acid, thereby lowering its pKa and enhancing its affinity for diols and other nucleophiles. nih.gov
Table 2: Comparison of pKa Values for Substituted Phenylboronic Acids
| Compound | pKa | Reference |
|---|---|---|
| Phenylboronic acid | ~9.0 | nih.gov |
| 3-Acetamidophenylboronic acid | ~9.1 | nih.gov |
| 4-Carbamoylphenylboronic acid | 8.2 | nih.gov |
| 4-Formylphenylboronic acid | 7.9 | nih.gov |
Note: The data illustrates the trend of pKa reduction with electron-withdrawing substituents. The specific pKa for this compound is not available but is expected to be lower than that of unsubstituted phenylboronic acid.
Oxidative Reactivity with Reactive Oxygen Species (ROS)
Arylboronic acids are known to react with certain reactive oxygen species (ROS), most notably hydrogen peroxide (H₂O₂). nih.govnih.gov This reaction involves the oxidative cleavage of the carbon-boron (C-B) bond. manchester.ac.ukmdpi.com For this compound, this oxidation would result in the formation of 3-(3-Fluorobenzylcarbamoyl)phenol and boric acid. This reactivity forms the basis for a wide array of chemical probes and sensors designed for the detection of H₂O₂ in biological systems. nih.govnih.govbohrium.comresearchgate.net In these systems, the boronic acid or a boronate ester acts as a protecting group or a reaction trigger that is selectively removed by H₂O₂, leading to a detectable signal, often fluorescent. nih.govmdpi.com
The rate of this oxidative reaction can be influenced by the state of the boron atom. For example, the formation of a boronate ester with a diol like fructose can decrease the reactivity towards H₂O₂. nih.gov This is attributed to a reduction in the electrophilicity of the boron center when it is in the tetrahedral boronate ester form. nih.gov
Equilibrium Between Trigonal and Tetrahedral Boron Forms
The boron atom in this compound can exist in two primary geometric and hybridization states that are in equilibrium. In its neutral state, the boronic acid is trigonal planar with an sp²-hybridized boron atom. nih.gov In the presence of a Lewis base, such as a hydroxide (B78521) ion in aqueous solution, it can accept a lone pair of electrons to form an anionic, tetrahedral boronate species with an sp³-hybridized boron atom. nih.govnih.govresearchgate.net
This equilibrium is highly sensitive to pH. As the pH of an aqueous solution increases, the equilibrium shifts from the neutral trigonal form to the anionic tetrahedral form. nih.govsemanticscholar.org Similarly, the reaction with a diol to form a cyclic boronate ester also favors the tetrahedral geometry at the boron center. nih.govnih.gov The interconversion between these two forms is fundamental to the compound's ability to bind diols and interact with nucleophiles.
Reaction Mechanisms in Boronic Acid Catalysis
Arylboronic acids, leveraging their Lewis acidic character, can function as effective catalysts for a range of organic reactions. nih.gov The catalytic activity is often enhanced by electron-withdrawing substituents that increase the Lewis acidity of the boron center. semanticscholar.org Therefore, this compound is a potential candidate for such catalytic applications.
One prominent example is the boronic acid-catalyzed amidation of carboxylic acids and amines. rsc.org The proposed mechanism involves the initial formation of an acyloxyboronic acid intermediate through a dehydration reaction between the carboxylic acid and the boronic acid catalyst. This intermediate is then attacked by the amine, with the rate-determining step being the cleavage of the C-O bond of a tetracoordinate acyl boronate intermediate to yield the final amide product. rsc.org Boronic acids have also been shown to catalyze other transformations, including multicomponent reactions like the Biginelli and Hantzsch reactions, and dehydrative etherifications. nih.gov The general mechanism involves the activation of a substrate, often a carbonyl compound or an alcohol, through the formation of a boronate ester intermediate. nih.gov
Applications in Organic Synthesis and Catalysis
3-(3-Fluorobenzylcarbamoyl)phenylboronic Acid as a Reagent in Cross-Coupling Reactions
Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Arylboronic acids are key reagents in many of these transformations due to their stability, low toxicity, and broad functional group tolerance.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate. It is a powerful method for constructing biaryl structures. In this context, this compound could serve as the organoboron partner, coupling with various aryl or vinyl halides to produce complex biaryl amides. The reaction typically proceeds in the presence of a palladium catalyst and a base.
The general scheme for a Suzuki-Miyaura reaction involving this compound would be as follows:
Table 1: Hypothetical Suzuki-Miyaura Cross-Coupling Reaction This table illustrates a representative reaction scheme and is not based on experimental data for the specific compound.
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
|---|---|---|---|---|
| This compound | Aryl Halide (Ar-X) | Pd(PPh₃)₄ | Na₂CO₃ | 3-(3-Fluorobenzylcarbamoyl)-biphenyl derivative |
Chan-Lam Coupling and Carbon-Heteroatom Bond Formation
The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, typically between an organoboron reagent and an amine, alcohol, or thiol. organic-chemistry.org This copper-catalyzed reaction is advantageous as it can often be carried out under mild conditions, sometimes even in the presence of air. organic-chemistry.org this compound could be employed to introduce the 3-(3-Fluorobenzylcarbamoyl)phenyl moiety onto various nucleophiles.
For instance, its reaction with an amine (R₂NH) would yield an N-aryl product, and with an alcohol (R-OH), it would form an aryl ether. This transformation is particularly valuable for synthesizing complex molecules with diverse functionalities.
Liebeskind-Srogl Coupling and Other Transformations
The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a thioester and a boronic acid. wikipedia.org This reaction is notable for proceeding under neutral conditions. nih.gov this compound could theoretically be used as the boronic acid component to synthesize ketones where one of the substituents is the 3-(3-Fluorobenzylcarbamoyl)phenyl group. The reaction is mediated by a copper(I) carboxylate, which acts as a stoichiometric co-catalyst. wikipedia.org
Boronic Acid Catalysis Utilizing this compound
Beyond their role as reagents in cross-coupling reactions, boronic acids can also function as catalysts, particularly as Lewis acids to activate functional groups.
Activation of Carboxylic Acids (e.g., Esterification, Amidation)
Arylboronic acids are known to catalyze the direct amidation and esterification of carboxylic acids. rsc.org They are thought to activate the carboxylic acid by forming a reactive acyloxyboronate intermediate. While specific studies on this compound as a catalyst are not available, its boronic acid moiety could facilitate such transformations. The catalytic cycle would involve the reaction of the boronic acid with a carboxylic acid, followed by nucleophilic attack from an amine or alcohol to form the corresponding amide or ester, regenerating the boronic acid catalyst.
Table 2: Proposed Catalytic Cycle for Boronic Acid-Catalyzed Amidation This table illustrates a representative catalytic cycle and is not based on experimental data for the specific compound.
| Step | Description |
|---|---|
| 1. Activation | This compound reacts with a carboxylic acid to form an acyloxyboronate intermediate. |
| 2. Nucleophilic Attack | An amine attacks the activated carbonyl group of the intermediate. |
| 3. Product Formation | The tetrahedral intermediate collapses to form the amide product and regenerate the boronic acid catalyst. |
Catalysis of Cycloaddition Reactions
Boronic acids can act as Lewis acid catalysts in various cycloaddition reactions, such as the Diels-Alder reaction, by coordinating to a carbonyl group on the dienophile, thereby lowering the energy of the LUMO and accelerating the reaction. Although there is no specific literature detailing the use of this compound in this capacity, its electron-deficient boron center could potentially catalyze such transformations. The efficiency of the catalysis would depend on the Lewis acidity of the boronic acid, which is influenced by the substituents on the phenyl ring.
Activation of Alcohols for Carbon-Carbon Bond Formation
There is no specific research available that describes the use of this compound for the activation of alcohols leading to the formation of carbon-carbon bonds. While some boronic acids, such as methyl boronic acid, have been investigated as catalysts to weaken the C-H bonds of alcohols and facilitate their use in C-C bond-forming reactions, no such studies have been published for the title compound.
Potential in Asymmetric Synthesis and Stereocontrol
No studies were found that investigate or demonstrate the potential of this compound in the field of asymmetric synthesis or its application in stereocontrol. The design of chiral boronic acids is a key aspect of their use in stereoselective transformations, but there is no information available on whether this specific compound has been utilized for such purposes or how the 3-fluorobenzylcarbamoyl substituent might influence the stereochemical outcome of a reaction.
Role in Multi-Component Reactions
The role of this compound in multi-component reactions (MCRs) has not been described in the scientific literature. Phenylboronic acids can serve as versatile components in various MCRs, such as the Petasis or Ugi reactions, due to the reactivity of the boronic acid moiety. However, no examples or research findings specifically involving this compound as a reactant or catalyst in such reactions have been reported.
Lack of Publicly Available Research Data for this compound
Following a comprehensive search for scientific literature and research data, it has been determined that there is a significant lack of specific information regarding the applications of the chemical compound this compound in the fields of chemical biology and medicinal chemistry. Extensive queries aimed at uncovering its role in molecular recognition, enzyme inhibition, and the development of chemo- or biosensors did not yield any detailed research findings or specific data sets.
The inquiry into the compound's potential applications was structured around several key areas of biochemical research. This included its theoretical capacity for saccharide and glycoconjugate recognition, its potential interactions with amino acids and peptides, and its utility in the design of molecular sensors. Furthermore, the investigation sought to find evidence of its activity as an inhibitor for enzymes such as proteasomes and beta-lactamases, which are significant targets in drug discovery.
Despite a thorough search of available scientific databases and scholarly articles, no specific studies detailing the mechanisms, efficacy, or experimental use of this compound in these contexts could be identified. The absence of published research indicates that this specific compound may not have been a primary focus of investigation in the specified areas of chemical biology and medicinal chemistry, or that any such research has not been made publicly available.
Consequently, it is not possible to provide a detailed article with research findings and data tables on the applications of this compound as per the requested outline. The scientific community has yet to publish specific findings that would allow for a thorough and accurate discussion of its properties and applications in the requested domains.
Applications in Chemical Biology and Medicinal Chemistry Research
Enzyme Inhibition Mechanisms
Sulfatase Binding and Inhibition
The boronic acid moiety has been explored as a pharmacophore for the inhibition of various enzymes, including steroid sulfatase (STS). STS is a critical enzyme in the biosynthesis of active steroid hormones and is considered a significant target for developing therapeutics for steroid-dependent cancers. The general strategy involves designing molecules where the boronic acid group acts as a mimic of the sulfate (B86663) group of natural substrates, such as estrone (B1671321) sulfate.
Research into boronic acid-based STS inhibitors has shown that the molecular scaffold to which the boronic acid is attached is crucial for inhibitory activity. For instance, a boronic acid analog of estrone sulfate, where the sulfate group at the 3-position was replaced by a boronic acid, demonstrated competitive inhibition of STS with a K(i) of 2.8 µM. nih.gov However, this principle is not universally applicable across different molecular platforms. Studies on coumarin (B35378) and chromenone-based boronic acids revealed them to be only modest inhibitors of STS. nih.gov This suggests that for the boronic acid group to effectively contribute to binding affinity and inhibition, it must be presented on a scaffold that closely resembles the natural substrate of the enzyme. nih.gov While specific studies on the direct binding and inhibition of STS by 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid are not detailed in the available literature, its structural features suggest a potential for investigation in this area, building upon the established precedent of other arylboronic acid derivatives.
Other Enzyme Systems Under Investigation
The utility of the boronic acid group as an inhibitor extends to a wide array of enzyme systems beyond sulfatases. The electrophilic nature of the boron atom allows it to form a stable, reversible covalent bond with nucleophilic residues, such as serine or threonine, commonly found in the active sites of many enzymes. mdpi.com This mechanism is central to the function of boronic acid-containing drugs and research compounds.
Prominent examples of enzyme classes targeted by boronic acid inhibitors include:
Proteasomes: The drug Bortezomib, a dipeptide boronic acid, functions by targeting the 26S proteasome, a key component in cellular protein degradation. The boronic acid moiety forms a tetrahedral intermediate with the N-terminal threonine residue in the proteasome's active site, leading to potent and reversible inhibition. nih.gov
Serine Proteases: This broad class of enzymes, which includes β-lactamases, is a major target for boronic acid inhibitors. nih.govnih.gov In the case of β-lactamases, which are responsible for bacterial resistance to β-lactam antibiotics, the boronic acid mimics the tetrahedral transition state of β-lactam hydrolysis. mdpi.com Phenylboronic acid derivatives have been identified as low micromolar inhibitors of Class A (e.g., KPC-2, GES-5) and Class C (e.g., AmpC) β-lactamases. nih.govmdpi.com
Histone Deacetylases (HDACs): Boronic acid derivatives are also being investigated as inhibitors of zinc-dependent enzymes like HDACs, which play a crucial role in epigenetic regulation and are validated targets in cancer therapy. mdpi.comnih.gov
Autotaxin (ATX): The inhibition of this enzyme, which has a key threonine residue in its active site, is a strategy for cancer therapy. SAR studies have shown that replacing a carboxylic acid group with its bioisostere, boronic acid, can improve inhibitory activity. mdpi.com
The versatility of the boronic acid pharmacophore allows for its incorporation into diverse molecular structures to target these and other enzyme systems. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Biological Interactions
Influence of the Carbamoyl (B1232498) Linker on Binding Affinity and Selectivity
Studies on structurally related compounds, such as (4-Carbamoylphenyl)boronic acid, reveal that the amide group is involved in extensive hydrogen-bonding networks. nih.govresearchgate.net These interactions can help to properly orient the inhibitor within the binding pocket, facilitating the key interaction between the boronic acid group and catalytic residues.
Furthermore, the electronic properties of the carbamoyl group can modulate the Lewis acidity of the boronic acid. Electron-withdrawing groups, such as the carbamoyl group, can decrease the pKa of the boronic acid. nih.govacs.org A lower pKa means that the boronic acid is more likely to exist in the tetrahedral boronate form at physiological pH, which is the form that typically binds more strongly to diols and enzyme active site residues. This modulation of acidity is a key factor in tuning the binding constants of boronic acid-based inhibitors.
| Boronic Acid Compound | Substituent Effect | Measured pKa |
|---|---|---|
| Phenylboronic acid | Unsubstituted | ~9.0 |
| 3-Acetamidophenylboronic acid (3-AcPBA) | Electron-donating (resonance) / Electron-withdrawing (inductive) | 9.10 |
| 4-Methylcarbamoylphenylboronic acid (4-MCPBA) | Electron-withdrawing | 8.33 |
| 4-Formylphenylboronic acid (4-FPBA) | Strongly electron-withdrawing | 7.78 |
Data derived from studies on analogous phenylboronic acid compounds. nih.gov
Impact of Fluorine Substitution on Biological Activity and Pharmacophore Design
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.govmdpi.com A fluorine substituent, such as that in the 3-fluorobenzyl group of the target molecule, can exert multiple effects on biological activity.
Electronic Effects: Fluorine is a highly electronegative atom, and its presence significantly impacts the electronic properties of the molecule. As an electron-withdrawing group, it can increase the Lewis acidity of the boronic acid moiety, even when positioned on a distal benzyl (B1604629) ring. nih.gov An increase in Lewis acidity generally leads to stronger binding with diol-containing biomolecules and nucleophilic enzyme residues. nih.govresearchgate.net The pKa of phenylboronic acids is sensitive to the position and nature of fluoro-substituents, with values ranging from 6.17 for highly fluorinated rings to 8.77 for 4-fluorophenylboronic acid. nih.gov
Metabolic Stability and Lipophilicity: Replacing a C-H bond with a C-F bond can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a compound. nih.gov Fluorine substitution also increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. nih.gov
Binding Interactions: The fluorine atom can participate in favorable interactions with protein side chains within a binding pocket, such as dipole-dipole or hydrogen bonding interactions, further enhancing binding affinity. mdpi.com The strategic placement of fluorine is a key element in pharmacophore design, used to fine-tune potency, selectivity, and pharmacokinetic profiles. mdpi.com For example, in the design of certain enzyme inhibitors, a rational "fluorine scan" can be used to identify optimal positions for substitution that lead to improved potency. mdpi.com
Strategies for Targeted Delivery Systems (Focus on molecular recognition and bioconjugation principles)
The unique ability of boronic acids to form reversible covalent bonds with cis-diols is a cornerstone of modern strategies for targeted drug delivery. acs.orgnih.gov This approach leverages the principles of molecular recognition, where the boronic acid acts as a targeting ligand for specific glycans (sugar structures) that are overexpressed on the surface of diseased cells, such as cancer cells. rsc.orgrsc.org
Molecular Recognition of Cell Surface Glycans: Many cancer cells exhibit aberrant glycosylation patterns, leading to an abundance of sialic acid residues on their surface. rsc.orgacs.org Phenylboronic acid (PBA) and its derivatives have a high affinity for the diol groups within sialic acid. nih.gov By decorating nanoparticles, polymers, or drug molecules with PBA, these therapeutic agents can be selectively guided to tumor cells, increasing therapeutic efficacy while minimizing off-target effects on healthy tissues. nih.govrsc.org This interaction is often pH-sensitive; the boronate ester bond is stable at physiological pH (~7.4) but can be designed to dissociate in the more acidic microenvironment of tumors or within endosomes, triggering the release of the drug payload inside the target cell. rsc.org
Bioconjugation Principles: Bioconjugation is the chemical strategy used to attach the boronic acid-containing targeting moiety to a drug, carrier, or imaging agent. rsc.org These methods are designed to create stable linkages under physiological conditions. Common bioconjugation approaches involving boronic acids include:
Amide Bond Formation: Carboxylic acid-functionalized boronic acids can be coupled to amino groups on proteins or polymers. acs.org
Boronate Ester Linkages: Boronic acids can be used to assemble nanoparticles by forming reversible crosslinks with diol-containing polymers. This allows for the creation of stimuli-responsive systems that can disassemble and release their cargo in response to changes in pH or the presence of competing sugars like glucose. acs.orgacs.org
"Warhead" Conjugation: The boronic acid itself can act as a "warhead" for bioconjugation, reacting with specific amino acid side chains on proteins to form stable adducts. rsc.org
These principles enable the rational design of sophisticated drug delivery systems, from targeted nanoparticles to stimuli-responsive hydrogels and cell-delivery vectors for macromolecules like proteins and nucleic acids. nih.govacs.orgnih.gov
Lack of Specific Research Data for this compound in Specified Applications
Following a comprehensive search of scientific literature and databases, no specific research articles or detailed studies were found pertaining to the use of the chemical compound This compound in the areas of bioconjugation for functional hybrid materials or the functionalization of nanomaterials for specific bio-interactions.
The requested article sections are:
Functionalization of Nanomaterials for Specific Bio-Interactions
While the broader class of compounds known as phenylboronic acids (PBAs) is extensively studied and utilized in these fields, information detailing the application of this specific derivative is not available in the public domain. Phenylboronic acids, in general, are known for their ability to form reversible covalent bonds with diols, a property that is widely exploited in chemical biology and materials science. This functionality allows for their use in creating glucose-responsive materials, targeting sialic acid residues overexpressed on cancer cells, and developing biosensors.
However, without specific research data on this compound, it is not possible to provide a thorough, informative, and scientifically accurate account of its role in the requested applications as per the instructions. The creation of data tables and detailed research findings is contingent on the existence of published studies, which could not be located for this particular compound. Therefore, the content for the specified outline cannot be generated at this time.
Supramolecular Chemistry and Self Assembly
Dynamic Covalent Chemistry of Boronic Acids in Supramolecular Systems
Dynamic covalent chemistry (DCC) is a powerful strategy for the construction of complex, functional molecular architectures. rsc.org This field utilizes reversible covalent bond formation, which allows for thermodynamic control over product distribution, leading to self-correction and the formation of the most stable structures. rsc.org Boronic acids are exemplary building blocks in DCC due to their ability to form reversible covalent bonds, particularly with diols. rsc.orgnih.gov
The key reaction in the dynamic covalent chemistry of boronic acids is the formation of boronate esters through condensation with 1,2- or 1,3-diols. uzh.ch This reaction is reversible and its equilibrium can be influenced by various stimuli such as pH, temperature, or the presence of competing diols. uzh.ch This reversibility is central to the "smart" or adaptive nature of materials derived from them. nih.govnih.gov The equilibrium between the trigonal boronic acid and the tetrahedral boronate ester is pH-dependent, with the ester being more stable at higher pH values. mdpi.com This dynamic nature allows for the assembly and disassembly of supramolecular structures in response to environmental cues. nih.govmdpi.com
While no specific studies on the dynamic covalent chemistry of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid have been reported, its structure suggests it would actively participate in such systems. The boronic acid group, -B(OH)₂, is the primary functional site for dynamic covalent bond formation. The electronic properties of the phenyl ring, influenced by the 3-(3-Fluorobenzylcarbamoyl) substituent, would modulate the Lewis acidity of the boron center and thus the kinetics and thermodynamics of boronate ester formation.
Formation of Boronate Esters in Self-Assembly Processes
The formation of boronate esters is a cornerstone of self-assembly processes involving boronic acids. nih.govnih.gov By reacting bifunctional or multifunctional boronic acids with complementary diols, a wide array of supramolecular structures can be generated, from simple macrocycles to complex polymers and network nanostructures. nih.gov The directionality and reversibility of the boronate ester linkage provide precise control over the resulting architecture. nih.gov
Self-assembly is driven by the thermodynamic favorability of the formed structures. For instance, mixing a diboronic acid with a tetraol can lead to the formation of a stable, cross-linked polymer network, resulting in a gel. uzh.ch The properties of the resulting self-assembled material are dictated by the structure of the boronic acid and diol precursors, the stoichiometry of the components, and the reaction conditions.
For This compound , the single boronic acid group would allow it to act as a monofunctional unit in a self-assembly process, potentially capping a growing polymer chain or functionalizing the surface of a larger assembly. To create extended structures, it would need to be combined with multifunctional diols. The bulky and hydrogen-bonding capable 3-(3-Fluorobenzylcarbamoyl) group would play a significant role in directing the self-assembly, influencing the packing and intermolecular interactions of the resulting supramolecular structures. The amide group (-CONH-) can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of ordered secondary structures.
Hierarchical Organization and Stimuli-Responsive Architectures
Hierarchical organization in supramolecular chemistry refers to the assembly of molecules into well-defined structures on multiple length scales. Boronic acid-based systems are excellent candidates for creating such hierarchical structures. nih.gov The initial formation of boronate esters can create primary structures, such as polymers or macrocycles. These primary structures can then organize into more complex, secondary and tertiary architectures through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov
A key feature of these systems is their stimuli-responsiveness. nih.govmdpi.com Because the underlying dynamic covalent bonds are reversible, the entire hierarchical structure can be designed to assemble or disassemble in response to external stimuli. nih.gov Common stimuli include:
pH: Changes in pH alter the equilibrium of boronate ester formation, which can trigger sol-gel transitions or the release of encapsulated molecules. mdpi.com
Competing molecules: The addition of a diol with a higher affinity for the boronic acid can displace the original diol, leading to a change in the structure. This is particularly relevant for glucose sensing. mdpi.com
Redox: Some boronic acid derivatives are responsive to reactive oxygen species (ROS), which can lead to the cleavage of the boronate ester and disassembly of the structure. nih.gov
In the context of This compound , the amide linkage and the aromatic rings provide sites for hydrogen bonding and π-π stacking, which could drive the hierarchical organization of any supramolecular structures it forms. The fluorine atom on the benzyl (B1604629) group could participate in halogen bonding, further directing the assembly. A hypothetical stimuli-responsive system could involve the pH-triggered formation of boronate ester cross-links between polymer chains functionalized with this molecule, leading to the formation of a hydrogel.
Influence of the this compound Structure on Supramolecular Properties
While experimental data for This compound is unavailable, we can predict the influence of its structural components on its supramolecular properties based on established chemical principles.
| Structural Feature | Potential Influence on Supramolecular Properties |
| Boronic Acid Group | Primary site for dynamic covalent bond formation with diols, enabling self-assembly and stimuli-responsiveness. |
| Phenyl Ring | Provides a rigid scaffold and can participate in π-π stacking interactions, influencing the packing and stability of assemblies. |
| Amide Linkage | Acts as a strong hydrogen bond donor and acceptor, promoting the formation of ordered secondary structures and enhancing the stability of supramolecular assemblies. |
| Benzyl Group | Adds steric bulk, which can direct the geometry of self-assembly. The aromatic ring can also engage in π-π stacking. |
| Fluorine Atom | Increases the lipophilicity of the benzyl group and can act as a weak hydrogen bond acceptor or participate in halogen bonding, providing additional control over intermolecular interactions. The electron-withdrawing nature of fluorine can also influence the pKa of the boronic acid. |
The combination of a dynamic covalent handle (boronic acid) with functionalities capable of strong, directional non-covalent interactions (amide group) makes This compound a potentially valuable building block for creating complex and functional supramolecular materials. The interplay between the reversible boronate ester formation and the persistent hydrogen bonding and π-π stacking could lead to materials with interesting mechanical and responsive properties.
Applications in Smart Materials Design (Focus on fundamental principles)
The unique properties of boronic acids make them highly suitable for the design of smart materials—materials that can respond to changes in their environment in a controlled and predictable manner. nih.gov The fundamental principle behind these applications is the reversible nature of the boronate ester bond.
Self-Healing Materials: Materials cross-linked by dynamic boronate ester bonds can exhibit self-healing properties. When the material is damaged, the reversible bonds can break and reform, allowing the material to repair itself. uzh.ch
Chemosensors: Boronic acid-based sensors can be designed to detect the presence of diol-containing molecules, most notably saccharides like glucose. Binding of the target molecule to the boronic acid can trigger a change in fluorescence, color, or another measurable signal. nih.gov
Drug Delivery Systems: Stimuli-responsive hydrogels and nanoparticles made from boronic acid-containing polymers can be used for controlled drug delivery. The drug can be encapsulated within the material and released in response to a specific trigger, such as a change in pH or the presence of glucose, which is particularly relevant for diabetes management. nih.gov
For This compound , its incorporation into a polymer backbone could lead to the creation of smart hydrogels. The hydrogen-bonding capabilities of the amide group could enhance the mechanical robustness of such a gel, while the boronic acid provides the stimuli-responsive cross-linking points. The fluorobenzyl group could be used to tune the hydrophobicity of the system, affecting its swelling behavior and interaction with encapsulated guest molecules.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT) on Molecular and Electronic Structure
No published studies were identified that specifically detail quantum chemical calculations, such as Density Functional Theory (DFT), on 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid. Consequently, data on its molecular and electronic structure derived from these methods are unavailable.
Electronic Field Gradient (EFG) and Chemical Shift (CS) Tensors
There is no available research detailing the calculation or analysis of Electronic Field Gradient (EFG) or Chemical Shift (CS) tensors for this compound.
Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Predictions
A Frontier Molecular Orbital (FMO) analysis, which is crucial for predicting chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound in the public domain.
Analysis of Mulliken Charges and Non-Linear Optical (NLO) Properties
Information regarding the distribution of atomic charges through Mulliken charge analysis or the investigation of the Non-Linear Optical (NLO) properties of this compound is not present in the available scientific literature.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interaction Dynamics
No studies utilizing Molecular Dynamics (MD) simulations to explore the conformational landscape or the dynamics of interaction for this compound with other molecules or in different solvent environments have been found.
Covalent Docking and Binding Affinity Predictions with Biological Targets
While boronic acids are often studied for their covalent interactions with biological targets, specific covalent docking studies and binding affinity predictions for this compound are not documented in publicly accessible research.
Mechanistic Insights from Computational Studies of Reactions and Interactions
Computational studies aimed at elucidating the mechanisms of reactions or intermolecular interactions involving this compound have not been published.
Structure-Based Design and Optimization using Computational Approaches
The development of "this compound" as a potent enzyme inhibitor is rooted in the principles of structure-based drug design, a sophisticated approach that leverages computational and theoretical investigations to guide molecular synthesis and optimization. This strategy relies on a detailed understanding of the three-dimensional structure of the biological target, which for this class of compounds is the enzyme Fatty Acid Amide Hydrolase (FAAH).
FAAH is a serine hydrolase that plays a crucial role in the degradation of fatty acid amides, including the endocannabinoid anandamide. By inhibiting FAAH, the levels of these signaling lipids are increased, producing analgesic and anti-inflammatory effects. The design of inhibitors like "this compound" is therefore centered on creating a molecule that can effectively and selectively bind to the active site of FAAH.
Computational Modeling of the Enzyme-Inhibitor Complex
The foundation for the structure-based design of FAAH inhibitors is the availability of high-resolution X-ray crystal structures of the enzyme, such as PDB entries 3QK5 and 3LJ7. rcsb.org These structural blueprints provide atom-level detail of the enzyme's active site, which is composed of a catalytic triad (B1167595) of serine, serine, and lysine (B10760008) residues (Ser241, Ser217, Lys142).
Computational techniques, particularly molecular docking, are employed to predict how potential inhibitor molecules will bind within this active site. In this process, a 3D model of the inhibitor, such as "this compound," is computationally placed into the active site of the FAAH structure. Docking algorithms then explore various possible orientations and conformations of the ligand, calculating a "docking score" that estimates the binding affinity for each pose.
The boronic acid moiety [-B(OH)₂] is a key feature, designed to act as a transition-state analogue. It forms a reversible covalent bond with the hydroxyl group of the catalytic Ser241 residue, mimicking the tetrahedral intermediate formed during substrate hydrolysis. nih.gov This covalent interaction is a primary driver of the inhibitor's potency.
Rationalizing Molecular Structure through In Silico Analysis
Computational models are instrumental in optimizing the different components of the inhibitor to maximize binding affinity and selectivity.
The Phenylboronic Acid Core: This scaffold positions the reactive boronic acid group for interaction with Ser241. The phenyl ring itself forms key hydrophobic and aromatic interactions with nonpolar residues within the enzyme's acyl chain binding pocket.
The Benzylcarbamoyl Moiety: The introduction of the N-benzylcarbamoyl group at the meta-position of the phenylboronic acid is a critical design element. Docking studies on related inhibitors suggest this extended portion of the molecule can access and occupy specific sub-pockets within the large active site. nih.gov The benzyl (B1604629) group can form favorable van der Waals and hydrophobic interactions, while the carbamoyl (B1232498) linker (-CONH-) can act as a hydrogen bond donor and acceptor, forming interactions with residues like Met191. nih.gov
The 3-Fluoro Substitution: The placement of a fluorine atom on the benzyl ring is a strategic optimization guided by computational analysis and structure-activity relationship (SAR) studies. Fluorine is a small, highly electronegative atom that can alter the electronic properties of the benzyl ring and participate in favorable electrostatic or dipole interactions with the protein. Furthermore, it can enhance metabolic stability and improve pharmacokinetic properties. Computational models can predict how this substitution impacts binding energy and interaction geometry.
Illustrative SAR Data for Phenylboronic Acid FAAH Inhibitors
While specific binding energy data for "this compound" is not publicly available, the optimization process can be illustrated by examining SAR data from related phenylboronic acid analogues. The following interactive table showcases how modifications to the phenylboronic acid core influence inhibitory potency against FAAH, a process typically rationalized and guided by computational modeling.
| Compound | Substitution on Phenyl Ring | IC₅₀ (nM) for FAAH |
|---|---|---|
| Analogue 1 | 4-Nonyl | 9.1 |
| Analogue 2 | 4-Phenoxy | 46 |
| Analogue 3 | 4-Biphenyl | 50 |
| Analogue 4 | 4-(3-Methoxyphenoxy) | 55 |
| Analogue 5 | 4-Cyano | 150 |
| Analogue 6 | Unsubstituted | >10000 |
Data in the table is representative of related phenylboronic acid inhibitors of FAAH and is used for illustrative purposes.
This data demonstrates that large, hydrophobic substituents at the para-position significantly enhance potency, which aligns with the computational hypothesis that this region of the inhibitor occupies the hydrophobic acyl chain-binding channel of FAAH. nih.gov The design of "this compound" represents a further evolution of this principle, utilizing a more complex side chain at the meta-position to achieve a specific and potent interaction profile, optimized through the synergy of chemical synthesis and advanced computational investigation.
Future Perspectives and Emerging Research Directions
Advancements in Synthetic Methodologies for Complex Boronic Acids
The traditional synthesis of complex boronic acids can be a demanding and time-consuming process. ox.ac.uknih.gov However, recent advancements are paving the way for more efficient and diverse synthetic routes. A significant development is the use of multicomponent reactions (MCRs) which allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov This approach, particularly when combined with technologies like acoustic dispensing, enables the rapid synthesis of large libraries of diverse boronic acid derivatives on a nanomole scale. ox.ac.uknih.gov Such high-throughput synthesis would be instrumental in exploring the chemical space around 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid, allowing for the systematic variation of the substituents on the phenyl ring and the benzyl (B1604629) group to fine-tune its properties.
Furthermore, the development of robust protecting groups for the boronic acid moiety, such as MIDA (N-methyliminodiacetic acid) boronates, has been a game-changer. researchgate.net These protecting groups render the boronic acid stable to a wide range of reaction conditions, enabling multi-step syntheses of complex boronic acids that were previously inaccessible. researchgate.net This opens up the possibility of incorporating the this compound scaffold into more intricate molecular architectures.
Future research will likely focus on developing even more versatile and orthogonal protecting group strategies, as well as discovering novel catalytic methods for the direct and regioselective borylation of complex organic molecules, which would further streamline the synthesis of compounds like this compound.
Exploration of Novel Catalytic Transformations Mediated by Boron
The role of boron in catalysis is expanding beyond its traditional use in Suzuki-Miyaura cross-coupling reactions. nih.gov Emerging research is exploring the use of boronic acids and their derivatives as catalysts in their own right. One such area is transborylation, a process involving the exchange of groups between two boron atoms, which is being investigated as a strategy for catalytic turnover in a variety of organic transformations. researchgate.net This could lead to the development of novel boron-catalyzed reactions where this compound or its derivatives could act as catalysts or pre-catalysts.
Another exciting frontier is the use of electron-deficient organoboranes to mediate hydride abstraction, enabling the functionalization of C-H bonds. thieme-connect.com While this has been primarily explored with boranes, the principles could potentially be extended to boronic acids with appropriate electronic modifications. The electron-withdrawing nature of the fluorine atom in this compound might influence its Lewis acidity and catalytic potential in such transformations.
Future investigations will likely delve deeper into the mechanistic intricacies of boron-mediated catalysis, aiming to design highly selective and efficient catalytic systems for a broader range of chemical reactions, including hydroboration, C-C bond formation, and chemoselective reductions. researchgate.net
Expanding the Scope of Biological Target Engagement beyond Current Paradigms
Boronic acids have gained significant traction in medicinal chemistry, with several FDA-approved drugs containing this functional group. nih.govnih.govresearchgate.net Their ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases, is a key aspect of their biological activity. nih.gov For a molecule like this compound, the combination of the boronic acid "warhead" with the specific recognition elements provided by the fluorobenzylcarbamoyl moiety could lead to potent and selective inhibitors of various enzymes. sciencedaily.com The fluorine atom can also enhance binding affinity and improve pharmacokinetic properties.
A significant area of future research is the targeting of glycoproteins on the surface of cancer cells. nih.gov Phenylboronic acids are known to interact with sialic acids, which are often overexpressed on cancer cells. nih.govjapsonline.com The this compound, with its potential for specific interactions through the amide and fluoro-substituted aromatic ring, could be a promising candidate for developing targeted cancer therapies and diagnostic agents. nih.govnih.gov
The future of boronic acid-based drug discovery will likely involve a more rational design approach, leveraging a deeper understanding of the specific interactions between the boronic acid and its biological target. nih.gov This will involve exploring a wider range of biological targets beyond proteases, including other enzymes, receptors, and even nucleic acids.
Integration with Advanced Materials Science for Hybrid Systems
The reversible covalent nature of the interaction between boronic acids and diols is being increasingly exploited in materials science. rsc.orgrsc.org This property allows for the creation of "smart" materials that can respond to external stimuli such as pH or the presence of specific molecules like glucose. Phenylboronic acid-functionalized polymers, for instance, have been used to develop self-healing hydrogels, organic gels, and plastics. rsc.org
The incorporation of this compound into polymeric structures could lead to materials with tailored properties. The fluorobenzyl group could introduce specific intermolecular interactions, influencing the material's mechanical and self-assembly properties. Such materials could find applications in areas like drug delivery, where the release of a therapeutic agent could be triggered by changes in the local environment, or in the development of advanced sensors. rsc.orgnih.gov
Future research in this area will focus on the design and synthesis of novel boronic acid-containing monomers and their polymerization into functional materials with precisely controlled architectures and responsiveness. The integration of these materials into hybrid systems, for example, by coating nanoparticles or other surfaces, will further expand their potential applications.
Predictive Modeling and Machine Learning in Boronic Acid Research
The vast chemical space of possible boronic acid derivatives presents a significant challenge for traditional experimental approaches. Predictive modeling and machine learning (ML) are emerging as powerful tools to accelerate the discovery and optimization of new boronic acid-based compounds. themoonlight.io ML models can be trained on existing data to predict various properties of new molecules, such as their synthetic accessibility, biological activity, or material properties. nih.govresearchgate.net
For a compound like this compound, ML could be used to predict its binding affinity to a specific biological target, or to suggest modifications to its structure that would enhance its desired properties. themoonlight.io Explainable AI (XAI) techniques can provide insights into the structure-activity relationships, guiding the design of new and improved molecules. themoonlight.io
The future of boronic acid research will undoubtedly involve a closer integration of computational and experimental approaches. Large datasets of boronic acid properties will be used to train sophisticated ML models, which will then be used to prioritize the synthesis and testing of the most promising candidates, leading to a more efficient and targeted discovery process. nih.govmdpi.com
Q & A
Q. Basic Research Focus
- PPE : Wear gloves, N95 respirators, and eyeshields to avoid inhalation/contact (WGK 3 hazard).
- Storage : Keep at 0–6°C in airtight containers to prevent boronic acid oxidation.
- Waste Disposal : Neutralize with aqueous NaOH (pH >12) before disposal .
How does this compound compare to analogs (e.g., 3-aminophenylboronic acid) in biochemical assays?
Q. Advanced Research Focus
What analytical techniques resolve spectral overlaps in NMR characterization?
Q. Basic Research Focus
- ²D NMR (COSY/HSQC) : Differentiate overlapping aromatic protons (δ 7.1–7.5 ppm).
- ¹¹B NMR : Identify boronic acid (δ 30 ppm) vs. boronate (δ 10 ppm) species.
- ¹⁹F NMR : Confirm fluorobenzyl incorporation (δ -115 ppm) .
How can researchers mitigate batch-to-batch variability in synthesis?
Q. Advanced Research Focus
- Process Controls : Maintain strict stoichiometry (1:1.05 boronic acid:fluorobenzyl halide) and inert atmosphere.
- Quality Checks : Use TLC (Rf = 0.4 in EtOAc/hexane 1:1) to monitor reaction progress.
- Reproducibility : Optimize Pd catalyst loading (2 mol% Pd(dppf)Cl₂) and reaction time (12–16 hr) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
